molecular formula C21H22N4O2 B11130528 1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide

1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide

Cat. No.: B11130528
M. Wt: 362.4 g/mol
InChI Key: UDLCCPFXDSCCQW-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to an indole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: TBHP, potassium permanganate (KMnO4)

    Reducing Agents: LiAlH4, sodium borohydride (NaBH4)

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN)

    Catalysts: Nickel, palladium

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-methoxyethyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-1H-indole-3-carboxamide stands out due to its complex structure, which combines the properties of both benzimidazole and indole moieties. This unique combination enhances its potential for diverse applications in various scientific fields .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

1-(2-methoxyethyl)-N-[(1-methylbenzimidazol-2-yl)methyl]indole-3-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-24-19-10-6-4-8-17(19)23-20(24)13-22-21(26)16-14-25(11-12-27-2)18-9-5-3-7-15(16)18/h3-10,14H,11-13H2,1-2H3,(H,22,26)

InChI Key

UDLCCPFXDSCCQW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1CNC(=O)C3=CN(C4=CC=CC=C43)CCOC

Origin of Product

United States

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